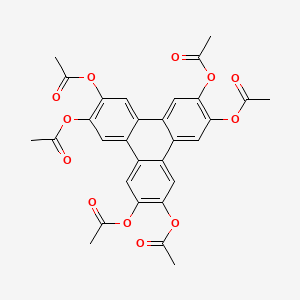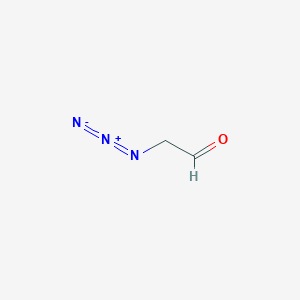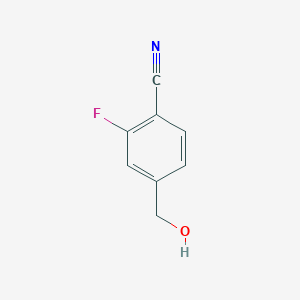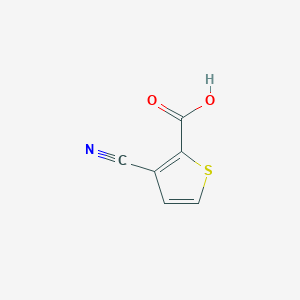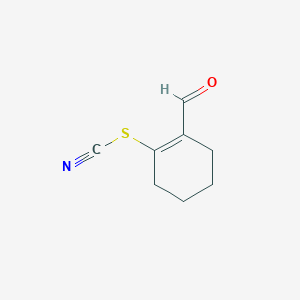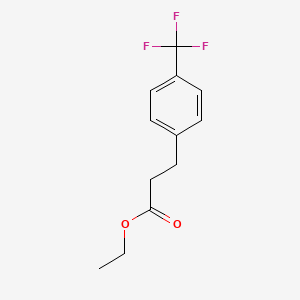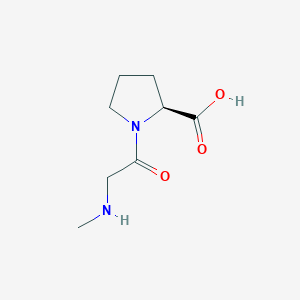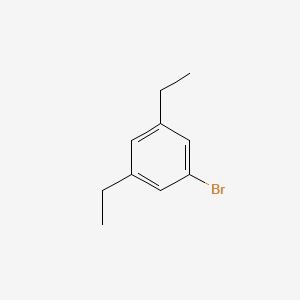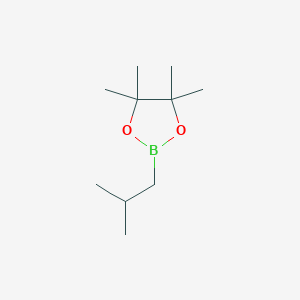
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is closely related to the structures discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer properties and characteristics. The first paper discusses 2-hydroxy-5-isobutyl-1,3,2-dioxaborinane, which is an autooxidation product of a related dioxaborinane compound and provides information on its structure and conformational preferences . The second paper describes the synthesis and molecular structure of a dioxaborolane with a tetramethyl group and a phenyl ring, which shares some structural features with the compound of interest .
Synthesis Analysis
The synthesis of compounds similar to 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves reactions under an inert atmosphere, as indicated by the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that the synthesis of the compound of interest might also require careful control of the reaction environment to prevent unwanted side reactions or degradation.
Molecular Structure Analysis
The molecular structure of related compounds shows that the dioxaborolane ring can adopt different conformations. For instance, the dioxaborolane ring in the second paper has a twisted conformation on the carbon-carbon bond . This information can be extrapolated to suggest that the 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also exhibit conformational flexibility, which could be confirmed by further studies such as X-ray analysis or NMR spectroscopy.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, they do provide insights into the reactivity of similar compounds. The first paper's focus on an autooxidation product suggests that the compound of interest may also be susceptible to oxidation reactions . The second paper's synthesis route implies that the compound may participate in reactions with alkynes under controlled conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from the related compounds. The first paper indicates that the isobutyl substituent in the related compound adopts an equatorial position, which could influence the boiling point, solubility, and stability of the compound of interest . The second paper does not report significant intermolecular interactions in the crystal, which might suggest similar behavior for the compound of interest, potentially affecting its melting point and crystal structure .
Wissenschaftliche Forschungsanwendungen
-
Borylation of Arenes
-
Preparation of Fluorenylborolane
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMPOBQBLDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542086 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
67562-20-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


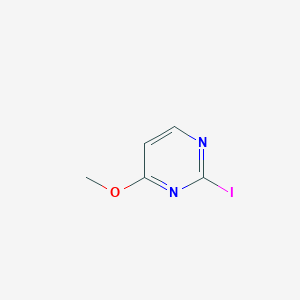
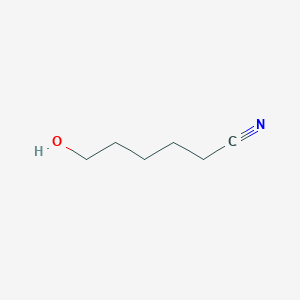
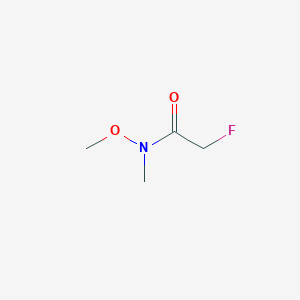
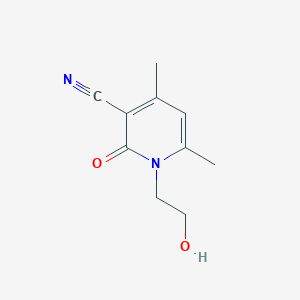
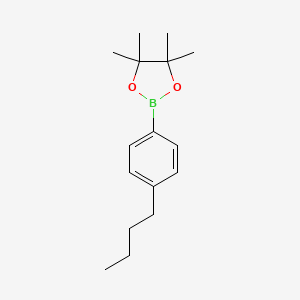
![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
